molecular formula C14H13BrO3 B14323554 Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate CAS No. 111787-85-0

Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate

Cat. No.: B14323554
CAS No.: 111787-85-0
M. Wt: 309.15 g/mol
InChI Key: PJGMNNJKJBAOTD-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further substituted with an ethyl ester and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate: Contains a fluorine atom in place of bromine.

Uniqueness

Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine .

Properties

CAS No.

111787-85-0

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C14H13BrO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3

InChI Key

PJGMNNJKJBAOTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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